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Compound of Interest

Compound Name: 2-Hydroxy-2-methylpentanenitrile

Cat. No.: B2602536 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of 2-
Hydroxy-2-methylpentanenitrile, a cyanohydrin of significant interest in organic synthesis and

pharmaceutical development. This document details its structural features and provides

predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)

data. The information is presented to facilitate compound identification, characterization, and

quality control in a research and development setting.

Chemical Structure and Properties
2-Hydroxy-2-methylpentanenitrile, also known as 2-pentanone cyanohydrin or 2-cyano-2-

pentanol, is a tertiary alcohol and an aliphatic nitrile. Its chemical structure consists of a

pentanenitrile backbone with a hydroxyl and a methyl group attached to the C2 position.

Identifier Value

IUPAC Name 2-Hydroxy-2-methylpentanenitrile

Synonyms 2-Pentanone cyanohydrin, 2-cyano-2-pentanol

CAS Number 4111-09-5[1]

Molecular Formula C₆H₁₁NO[2]

Molecular Weight 113.16 g/mol [2]
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Predicted Spectroscopic Data
Due to the limited availability of experimentally derived public data for 2-Hydroxy-2-
methylpentanenitrile, the following spectroscopic data is predicted based on the analysis of

its structural features and comparison with closely related analogs, such as 2-hydroxy-2-

methylbutanenitrile.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a

molecule. The predicted ¹H and ¹³C NMR data are presented in the tables below.

Table 1: Predicted ¹H NMR Data for 2-Hydroxy-2-methylpentanenitrile (in CDCl₃)

Proton Type
Chemical Shift (δ,
ppm)

Multiplicity Integration

-OH ~2.5 - 3.5 Broad Singlet 1H

-CH₂- (C3) ~1.7 - 1.9 Multiplet 2H

-CH₂- (C4) ~1.4 - 1.6 Multiplet 2H

-CH₃ (C2) ~1.5 Singlet 3H

-CH₃ (C5) ~0.9 Triplet 3H

Table 2: Predicted ¹³C NMR Data for 2-Hydroxy-2-methylpentanenitrile (in CDCl₃)
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Carbon Type Chemical Shift (δ, ppm)

-C≡N ~121

>C(OH)- (C2) ~70

-CH₂- (C3) ~40

-CH₂- (C4) ~17

-CH₃ (C2) ~26

-CH₃ (C5) ~14

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The predicted

characteristic IR absorption bands for 2-Hydroxy-2-methylpentanenitrile are listed below.

Table 3: Predicted IR Absorption Bands for 2-Hydroxy-2-methylpentanenitrile

Functional Group Wavenumber (cm⁻¹) Description

O-H (Alcohol) ~3400 (broad) Stretching vibration

C-H (Alkyl) ~2960-2870 (strong) Stretching vibration

C≡N (Nitrile) ~2240 (sharp, medium) Stretching vibration

C-O (Alcohol) ~1150 (strong) Stretching vibration

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule. The predicted major fragments for 2-Hydroxy-2-methylpentanenitrile under

electron ionization (EI) are outlined below.

Table 4: Predicted Mass Spectrometry Data for 2-Hydroxy-2-methylpentanenitrile
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m/z Ion

113 [M]⁺ (Molecular Ion)

98 [M - CH₃]⁺

86 [M - HCN]⁺

70 [M - C₃H₇]⁺ (Base Peak)

58 [C₃H₆N]⁺

43 [C₃H₇]⁺

Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data described above.

NMR Spectroscopy
Sample Preparation: Dissolve approximately 10-20 mg of 2-Hydroxy-2-
methylpentanenitrile in about 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a 5

mm NMR tube.

Instrumentation: Utilize a 300 MHz or higher field NMR spectrometer.

¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a

good signal-to-noise ratio. The spectral width should cover a range of 0-10 ppm. Use a

relaxation delay of at least 1-2 seconds.

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. The

spectral width should be set to cover a range of 0-150 ppm. A longer acquisition time and a

greater number of scans are necessary compared to ¹H NMR.

Data Processing: Process the acquired Free Induction Decay (FID) with an appropriate

window function and perform a Fourier transform. Reference the spectra to the residual

solvent peak (e.g., CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm).

IR Spectroscopy
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Sample Preparation (Neat Liquid): Place a small drop of the neat liquid sample between two

potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film.

Instrumentation: Use a standard Fourier-Transform Infrared (FTIR) spectrometer.

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

Data Processing: Perform a background correction and analyze the absorption bands.

Mass Spectrometry
Sample Introduction: Introduce a dilute solution of the sample in a volatile organic solvent

(e.g., methanol or acetonitrile) into the mass spectrometer, typically via a gas

chromatography (GC) or direct infusion inlet.

Instrumentation: Employ a mass spectrometer with an electron ionization (EI) source.

Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 40-200 amu).

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to

confirm the structure.

Visualizations
Spectroscopic Analysis Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical

compound like 2-Hydroxy-2-methylpentanenitrile.
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Caption: A flowchart of the spectroscopic analysis process.

Predicted Mass Spectrometry Fragmentation of 2-
Hydroxy-2-methylpentanenitrile
This diagram illustrates the predicted fragmentation pathway of 2-Hydroxy-2-
methylpentanenitrile in an electron ionization mass spectrometer.
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Predicted MS Fragmentation of 2-Hydroxy-2-methylpentanenitrile
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Spectroscopic Profile of 2-Hydroxy-2-
methylpentanenitrile: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b2602536#spectroscopic-data-of-2-hydroxy-2-
methylpentanenitrile-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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